molecular formula C6H4O4S B1608625 1,3,2-Benzodioxathiole, 2,2-dioxide CAS No. 4074-55-9

1,3,2-Benzodioxathiole, 2,2-dioxide

Cat. No.: B1608625
CAS No.: 4074-55-9
M. Wt: 172.16 g/mol
InChI Key: ORZMSMCZBZARKY-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxathiole, 2,2-dioxide is an organic compound characterized by a benzene ring fused with a dioxathiole ring containing two oxygen atoms and one sulfur atom. This compound is known for its unique chemical properties and has garnered interest in various scientific fields, particularly in the development of advanced materials and battery technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-Benzodioxathiole, 2,2-dioxide can be synthesized through the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium(III) chloride. The reaction typically involves the use of an oxidizing agent like sodium periodate. Optimal conditions include a molar ratio of thionyl chloride to ethylene glycol of 1.2:1, a reaction temperature of 40°C, and a reaction time of 60 minutes .

Industrial Production Methods: In industrial settings, continuous flow microreaction technology is employed to synthesize this compound. This method offers advantages such as efficient heat exchange, improved product yield, and enhanced safety. The optimal process conditions include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds, resulting in a continuous reaction yield of 92.22% .

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Benzodioxathiole, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used as an oxidizing agent.

    Reduction: The compound can be reduced using appropriate reducing agents under controlled conditions.

    Substitution: Substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate yields sulfone derivatives .

Scientific Research Applications

1,3,2-Benzodioxathiole, 2,2-dioxide has several scientific research applications:

Comparison with Similar Compounds

  • 3 H -1,2-Benzoxathiole, 2,2-dioxide
  • 1,4,2-Benzodioxathiine, 2,2-dioxide

Comparison: 1,3,2-Benzodioxathiole, 2,2-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This configuration imparts distinct chemical properties, making it more effective in certain applications, such as forming stable solid electrolyte interphases in lithium-ion batteries. In comparison, similar compounds like 3 H -1,2-Benzoxathiole, 2,2-dioxide and 1,4,2-Benzodioxathiine, 2,2-dioxide have different ring structures and may exhibit varying reactivity and stability .

Properties

IUPAC Name

1,3,2λ6-benzodioxathiole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZMSMCZBZARKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OS(=O)(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396293
Record name 1,3,2-Benzodioxathiole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-55-9
Record name 1,3,2-Benzodioxathiole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2lambda6-benzodioxathiole-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 2
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 3
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 4
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 5
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 6
1,3,2-Benzodioxathiole, 2,2-dioxide

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